![molecular formula C20H22ClN3O3S B2510470 N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3-chloro-2-methylbenzenesulfonamide CAS No. 1797724-86-7](/img/structure/B2510470.png)
N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3-chloro-2-methylbenzenesulfonamide
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Overview
Description
This compound is a complex organic molecule that contains a benzo[d]oxazol-2-yl group and a piperidin-4-yl group linked by a methyl group . It also has a 3-chloro-2-methylbenzenesulfonamide moiety.
Synthesis Analysis
While there isn’t specific information available on the synthesis of this exact compound, related compounds have been synthesized through various methods . For instance, a class of compounds based on 3-(benzo[d]oxazol-2-yl)-5-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)pyridin-2-amine was synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .Scientific Research Applications
- G-Protein-Coupled Receptor Kinase (GRK) Inhibition : GRK-2 and GRK-5 are emerging therapeutic targets for cardiovascular diseases. This compound was identified as a novel hit in high-throughput screening campaigns for inhibiting these kinases . Further structural modifications of the benzoxazole scaffold led to potent inhibitory activities against GRK-2 and GRK-5.
- Architecturally Complex Molecules : The compound’s unique heteroatom arrangement makes it valuable for drug design. Its structural complexity allows it to serve as a biological probe in living systems .
- Antibacterial Activity : Computational studies and molecular docking reveal interactions between this compound and proteins, providing insights into its antibacterial potential .
- In Vitro Antifungal Activity : Derivatives of this compound were evaluated for antimicrobial activity. Compound 19 showed potent antifungal activity against Aspergillus niger, while compound 1 was effective against Candida albicans .
Cardiovascular Disease Research
Medicinal Chemistry and Drug Design
Antifungal Agents
Mechanism of Action
Target of Action
The primary targets of this compound are G-protein-coupled receptor kinase-2 and -5 (GRK-2 and -5) . These kinases are emerging therapeutic targets for the treatment of cardiovascular disease .
Mode of Action
The compound interacts with its targets, GRK-2 and -5, by inhibiting their activity . This inhibition is achieved through the structural modification of parent benzoxazole scaffolds by introducing substituents on phenyl .
Biochemical Pathways
The inhibition of GRK-2 and -5 affects the regulation of receptor trafficking . This can lead to changes in the signaling pathways of G protein-coupled receptors
Result of Action
The inhibition of GRK-2 and -5 by this compound can potentially lead to therapeutic effects in the treatment of cardiovascular disease . .
properties
IUPAC Name |
N-[[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]methyl]-3-chloro-2-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN3O3S/c1-14-16(21)5-4-8-19(14)28(25,26)22-13-15-9-11-24(12-10-15)20-23-17-6-2-3-7-18(17)27-20/h2-8,15,22H,9-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPFBZMZWUFGXII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)S(=O)(=O)NCC2CCN(CC2)C3=NC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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